Diethyl tridecanedioate is an organic compound with the molecular formula C₁₇H₃₂O₄, classified as a diethyl ester of tridecanedioic acid. This compound features a linear chain structure consisting of a 13-carbon backbone with two carboxylate groups at each end, which are esterified with ethyl alcohol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
Currently, there's no documented information on a specific mechanism of action for DETD in biological systems.
Diethyl tridecanedioate serves as a valuable precursor for the synthesis of various other organic compounds. Its long carbon chain and the presence of two ester groups make it a versatile building block for diverse organic molecules. Researchers utilize diethyl tridecanedioate in the synthesis of:
Diethyl tridecanedioate's mild solvating properties and low volatility make it suitable for use as a solvent in various scientific applications. It can dissolve a wide range of nonpolar and slightly polar compounds, making it useful in:
Additionally, diethyl tridecanedioate functions as a plasticizer, increasing the flexibility and elasticity of polymers. This property finds applications in various fields, including:
These reactions are essential for modifying its chemical properties for specific applications .
Diethyl tridecanedioate can be synthesized through several methods:
These synthesis methods allow for the production of diethyl tridecanedioate in varying purities and yields depending on reaction conditions .
Diethyl tridecanedioate has several potential applications:
Its unique structure allows it to be versatile across different industries .
Diethyl tridecanedioate shares structural similarities with several other compounds, particularly fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl hexanedioate | C₁₂H₂₂O₄ | Shorter carbon chain; used in similar applications |
Diethyl decanedioate | C₁₄H₂₆O₄ | Intermediate carbon chain; different physical properties |
Dimethyl tridecanedioate | C₁₅H₂₈O₄ | Methyl instead of ethyl groups; varies in reactivity |
Diethyl tridecanedioate's uniqueness lies in its longer carbon chain, which may impart distinct physical and chemical properties compared to shorter-chain analogs. This characteristic can influence its solubility, volatility, and biological interactions, making it suitable for specific applications where longer fatty acids are preferred .